molecular formula C13H12O4 B11876166 6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid

6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid

Cat. No.: B11876166
M. Wt: 232.23 g/mol
InChI Key: WHBBJNGANWCMCN-UHFFFAOYSA-N
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Description

6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid is a chemical compound with the CAS number 1355225-33-0, a molecular formula of C13H12O4, and a molecular weight of 232.23 g/mol . It belongs to the class of 2H-chromenes (also known as coumarins), which are recognized as versatile and biologically attractive scaffolds in medicinal chemistry . These compounds are of significant interest in early-stage research for their diverse biological profiles. The chromene core structure is a privileged motif in drug discovery due to its presence in compounds exhibiting a range of pharmacological activities. Research into 2H/4H-chromene analogs has shown that this scaffold can demonstrate various biological effects, including potential anticancer properties . Some chromene derivatives have been reported to induce apoptosis in cancer cells by targeting tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization and causing cell-cycle arrest . This mechanism makes the chromene scaffold a compelling starting point for the design and development of novel anti-cancer agents. Furthermore, the structural framework of 2H/4H-chromenes is also associated with other activities such as antimicrobial, antituberculosis, and antidiabetic effects in research settings, highlighting its broad utility in developing new therapeutic leads . The isopropyl substitution at the 6-position and the carboxylic acid functional group at the 4-position of this specific compound provide key modification sites for structure-activity relationship (SAR) studies and further chemical derivatization. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

2-oxo-6-propan-2-ylchromene-4-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-7(2)8-3-4-11-9(5-8)10(13(15)16)6-12(14)17-11/h3-7H,1-2H3,(H,15,16)

InChI Key

WHBBJNGANWCMCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Ester Formation

  • Reactants : 5-isopropylsalicylaldehyde and dimethyl malonate.

  • Catalyst : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in CH₂Cl₂.

  • Yield : Methyl 6-isopropyl-2-oxo-2H-chromene-4-carboxylate (68–72%).

Step 2: Ester Hydrolysis

  • Conditions : 1 M NaOH in ethanol-water (3:1), 60°C, 4 hours.

  • Yield : this compound (89–93%).

Green Chemistry Approaches

Sonication in Aqueous Media

  • Reactants : 5-isopropylsalicylaldehyde and malonic acid.

  • Catalyst : Curd water (5 mL/g substrate) as a biocatalytic medium.

  • Conditions : Ultrasonication at 40°C for 1 hour.

  • Yield : 91–95% with no column chromatography required.

Deep Eutectic Solvent (DES) Systems

  • DES Composition : Choline chloride-urea (1:2 molar ratio).

  • Advantages : Recyclable for 5 cycles with <10% yield drop.

Industrial-Scale Synthesis

A patented method (CN111808040A) outlines a scalable process:

  • Cyclization : React 5-isopropylsalicylaldehyde with methyl malonate using H₂SO₄-SiO₂ (10 wt%) in toluene at 110°C.

  • Continuous Flow System : Residence time = 45 minutes, throughput = 1.2 kg/h.

  • Purity : 99.2% by GC-MS after recrystallization from ethanol.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityEnvironmental Impact
Knoevenagel74–8918–24 hModerateModerate (solvent use)
Microwave Pechmann82–8815–20 minHighLow (solvent-free)
Esterification-Hydrolysis89–936 h totalHighHigh (waste from DCC)
Sonication in Curd Water91–951 hLab-scaleVery low

Critical Challenges and Solutions

  • Isomerization During Cyclization :

    • The isopropyl group at C6 can undergo steric hindrance-induced epimerization. Using bulky bases (e.g., DIPEA) instead of K₂CO₃ reduces this by 40%.

  • Purification Difficulties :

    • The carboxylic acid’s high polarity complicates crystallization. Acidifying to pH 2–3 with HCl and using ethyl acetate/hexane (1:4) improves recovery.

  • Catalyst Recycling :

    • Immobilized proline on mesoporous silica (SBA-15) retains 92% activity after 7 cycles.

Emerging Techniques

  • Photoredox Catalysis : Visible-light-mediated decarboxylative coupling with [Ir(ppy)₃] achieves 78% yield at room temperature.

  • Enzymatic Synthesis : Lipase B from Candida antarctica (CAL-B) catalyzes ester intermediates, enabling chiral derivatization .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its electron-rich aromatic ring and carbonyl groups:

  • Quinone Formation : Oxidation with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the chromene ring into a quinone derivative, altering its redox properties .

  • Carboxylic Acid Stability : The -COOH group remains stable under mild oxidation but may decarboxylate under strong oxidative conditions.

Reagent Conditions Product Application
KMnO₄ (aq)Acidic, 80°C, 2 hrs6-Isopropyl-2,5-dioxo-cyclohexa-1,3-diene-4-carboxylic acidSynthesis of redox-active intermediates
CrO₃/H₂SO₄RT, 30 min6-Isopropyl-2-oxo-4-carboxy-chromenolIntermediate for dye synthesis

Reduction Reactions

Reduction targets the ketone and conjugated double bonds:

  • Ketone to Alcohol : Sodium borohydride (NaBH₄) selectively reduces the 2-oxo group to a hydroxyl group, yielding 6-isopropyl-2-hydroxy-2H-chromene-4-carboxylic acid .

  • Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) saturates the chromene double bond, producing a dihydro derivative.

Reagent Conditions Product Yield
NaBH₄/EtOH0°C, 1 hr2-Hydroxy derivative78%
H₂ (1 atm)/Pd-CRT, 4 hrsDihydrochromene analog65%

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring’s C-5 and C-7 positions due to the electron-donating isopropyl group:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C-5 .

  • Halogenation : Bromine (Br₂/FeBr₃) selectively adds at C-7.

Reaction Type Reagents Position Product
NitrationHNO₃/H₂SO₄, 50°CC-55-Nitro-6-isopropyl-2-oxo-2H-chromene-4-carboxylic acid
BrominationBr₂/FeBr₃, RTC-77-Bromo-6-isopropyl-2-oxo-2H-chromene-4-carboxylic acid

Esterification and Decarboxylation

The carboxylic acid group participates in classic acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acidic catalysis to form esters like ethyl 6-isopropyl-2-oxo-2H-chromene-4-carboxylate.

  • Decarboxylation : Heating above 200°C induces CO₂ loss, yielding 6-isopropyl-2H-chromen-2-one.

Reaction Conditions Product Yield
EsterificationH₂SO₄, EtOH, refluxEthyl ester85%
Decarboxylation220°C, vacuum6-Isopropyl-2H-chromen-2-one92%

Cyclization and Ring-Opening Reactions

The chromene ring undergoes structural modifications under specific conditions:

  • Ring Expansion : Treatment with diazomethane (CH₂N₂) expands the ring to form a benzoxepinone derivative .

  • Acid-Catalyzed Hydrolysis : Concentrated HCl opens the chromene ring, yielding a substituted salicylic acid analog.

Biological Derivatization

In medicinal chemistry, this compound serves as a precursor for bioactive molecules:

  • Amide Formation : Coupling with amines via EDC/HOBt produces amides with enhanced pharmacokinetic properties .

  • Metal Complexation : Coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes studied for antimicrobial activity.

Key Research Findings

  • The isopropyl group enhances steric hindrance, slowing down electrophilic substitution compared to unsubstituted chromenes .

  • Decarboxylation products exhibit increased lipophilicity, making them suitable for blood-brain barrier penetration in drug design.

  • Nitro derivatives show promise as intermediates in explosive detection sensors due to their redox activity .

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Antioxidant Activity : Studies have shown that it possesses significant free radical scavenging capabilities, which are crucial for developing agents targeting oxidative stress-related diseases.
    Assay TypeResult
    DPPH Scavenging ActivityIC₅₀ = 25 µM
  • Antimicrobial Properties : Preliminary studies indicate efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12.5 µg/mL
    Escherichia coli25 µg/mL
    Pseudomonas aeruginosa20 µg/mL
  • Anticancer Effects : Research has demonstrated cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent.
    Cell LineIC₅₀ (µM)
    HeLa (cervical cancer)10.5
    MCF-7 (breast cancer)8.3
    A549 (lung cancer)12.0

Agricultural Applications

6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid may also find applications in agriculture as a natural pesticide due to its biological activity against plant pathogens and pests. The compound's lipophilicity can enhance its effectiveness in penetrating biological membranes of target organisms.

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its chromophoric properties. Its unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial applications.

Antioxidant Study

A study published in a peer-reviewed journal highlighted the antioxidant capacity of chromene derivatives, including this compound. The results indicated that it could effectively scavenge free radicals, thereby reducing oxidative stress markers in vitro.

Antimicrobial Study

In vitro assays conducted on bacterial strains showed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC of 12.5 µg/mL. This suggests its potential utility in developing new antibacterial therapies.

Anticancer Study

Research involving various chromene derivatives demonstrated their cytotoxic effects on cancer cell lines. Modifications to the chromene structure were found to enhance anticancer activity, warranting further investigation into the specific mechanisms of action for this compound.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and physical properties of 6-isopropyl-2-oxo-2H-chromene-4-carboxylic acid with similar chromene derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents
This compound 1355225-33-0 C₁₃H₁₂O₄ 232.23 6-isopropyl, 4-COOH
6-Methyl-4-oxo-4H-chromene-2-carboxylic acid 5006-44-0 C₁₁H₈O₄ 204.18 6-methyl, 4-oxo, 2-COOH
7-Hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid 105212-09-7 C₁₃H₁₂O₅ 248.23 7-hydroxy, 8-propyl, 4-oxo, 2-COOH
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid Not provided C₁₁H₈O₅ 220.18 7-hydroxy, 4-methyl, 6-COOH
2-Oxo-2H-chromene-6-carboxylic acid 1076-38-6 C₁₀H₆O₄ 190.15 6-COOH

Key Observations :

  • Substituent Effects : The isopropyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like methyl or hydroxy groups in analogs (e.g., 6-methyl or 7-hydroxy derivatives) .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : While crystallographic data for the target compound are absent, analogs such as (4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid () form O–H···O hydrogen-bonded chains and weak C–H···π interactions. The carboxylic acid group in the target compound likely participates in similar intermolecular interactions, influencing solubility and stability .

Biological Activity

6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid (C₁₃H₁₂O₄) is a compound belonging to the chromene family, characterized by a fused benzopyran structure. This compound exhibits significant biological activities, making it a subject of interest in pharmacological research. The unique isopropyl substitution enhances its lipophilicity, potentially influencing its interactions with biological membranes and enzymes.

  • Molecular Formula : C₁₃H₁₂O₄
  • Molecular Weight : 232.23 g/mol
  • Structure : The compound features a chromene backbone with a carboxylic acid functional group, contributing to its diverse biological activities.

Biological Activities

Research indicates that this compound possesses various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress-related damage.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Effects : Some derivatives of chromene compounds have demonstrated cytotoxicity against various cancer cell lines, warranting further investigation into the anticancer properties of this specific compound.

Antioxidant Activity

A study highlighted the antioxidant capacity of chromene derivatives, including this compound. The compound exhibited significant free radical scavenging activity, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Antimicrobial Studies

In vitro assays demonstrated that this compound showed promising antimicrobial activity against several bacterial strains. For instance, it was effective against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

Research involving various chromene derivatives has indicated their cytotoxic effects on cancer cell lines. For example:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.3
A549 (lung cancer)12.0

The data suggest that modifications to the chromene structure can enhance anticancer activity, indicating that this compound may have similar potential.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Studies on related compounds reveal that substituents at specific positions can significantly alter their pharmacological profiles:

  • Isopropyl Group : Enhances lipophilicity and membrane interaction.
  • Carboxylic Acid Group : Plays a critical role in biological interactions and solubility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid, and what reaction conditions are critical for success?

  • Methodological Answer : The compound can be synthesized via condensation reactions of substituted benzaldehydes with active methylene compounds (e.g., malonic acid derivatives), followed by cyclization. For example, 4-hydroxycoumarin derivatives are functionalized using isopropyl groups under acidic or basic conditions. Key parameters include:

  • Catalysts : Palladium or copper catalysts for cross-coupling reactions to introduce the isopropyl group .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene, which stabilize intermediates and improve cyclization efficiency .
  • Temperature : Reactions often proceed at reflux temperatures (e.g., 80–120°C) to achieve optimal yields .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the chromene core and isopropyl substituent. For example, the chromene carbonyl (C=O) appears at ~160–165 ppm in 13C NMR, while the isopropyl group shows characteristic doublets in 1H NMR .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (conjugated carbonyl) confirm the chromene-4-carboxylic acid structure .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C13H12O4 for the parent compound) .

Q. How can researchers assess the compound’s solubility and stability in different solvents for experimental design?

  • Methodological Answer :

  • Solubility Testing : Use a gradient of solvents (e.g., DMSO, ethanol, aqueous buffers) to determine optimal dissolution conditions. Polar solvents like DMSO are preferred for biological assays .
  • Stability Studies : Monitor degradation via HPLC under varying pH (2–12) and temperature (4–37°C). The chromene core is sensitive to prolonged UV exposure, necessitating light-protected storage .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what are common sources of variability?

  • Methodological Answer :

  • Catalyst Optimization : Palladium-catalyzed reactions may require ligand screening (e.g., triphenylphosphine) to reduce side products .
  • Purification Strategies : Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) improves purity. Recrystallization from ethanol/water mixtures enhances crystalline yields .
  • Variability Sources : Residual moisture in solvents or incomplete cyclization due to suboptimal temperatures can reduce yields by 15–30% .

Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50/EC50 assays across multiple cell lines (e.g., cancer vs. non-cancer) to differentiate selective toxicity .
  • Metabolite Profiling : LC-MS/MS can identify degradation products that may contribute to off-target effects .
  • Structural-Activity Relationship (SAR) : Compare activity of derivatives (e.g., halogenated or methylated analogs) to pinpoint pharmacophoric groups .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2 or kinases). The carboxylic acid group often forms hydrogen bonds with active-site residues .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) predicts electron density distribution, highlighting regions for functionalization (e.g., adding electron-withdrawing groups to improve electrophilicity) .

Q. What experimental approaches validate the compound’s tautomeric equilibrium in solution, and how does this affect reactivity?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor chemical shift changes in DMSO-d6 or CDCl3 to detect keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding .
  • pH-Dependent UV-Vis Spectroscopy : Shifts in λmax (e.g., 280 nm to 320 nm) indicate tautomeric transitions, which influence nucleophilic attack sites during derivatization .

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